

Application Notes and Protocols for RHPS4 in Cellular Assays

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Compound of Interest

Compound Name: *RHPS4*

Cat. No.: *B1680611*

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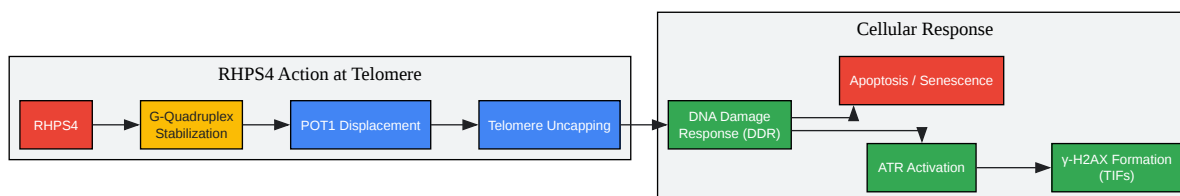
Introduction

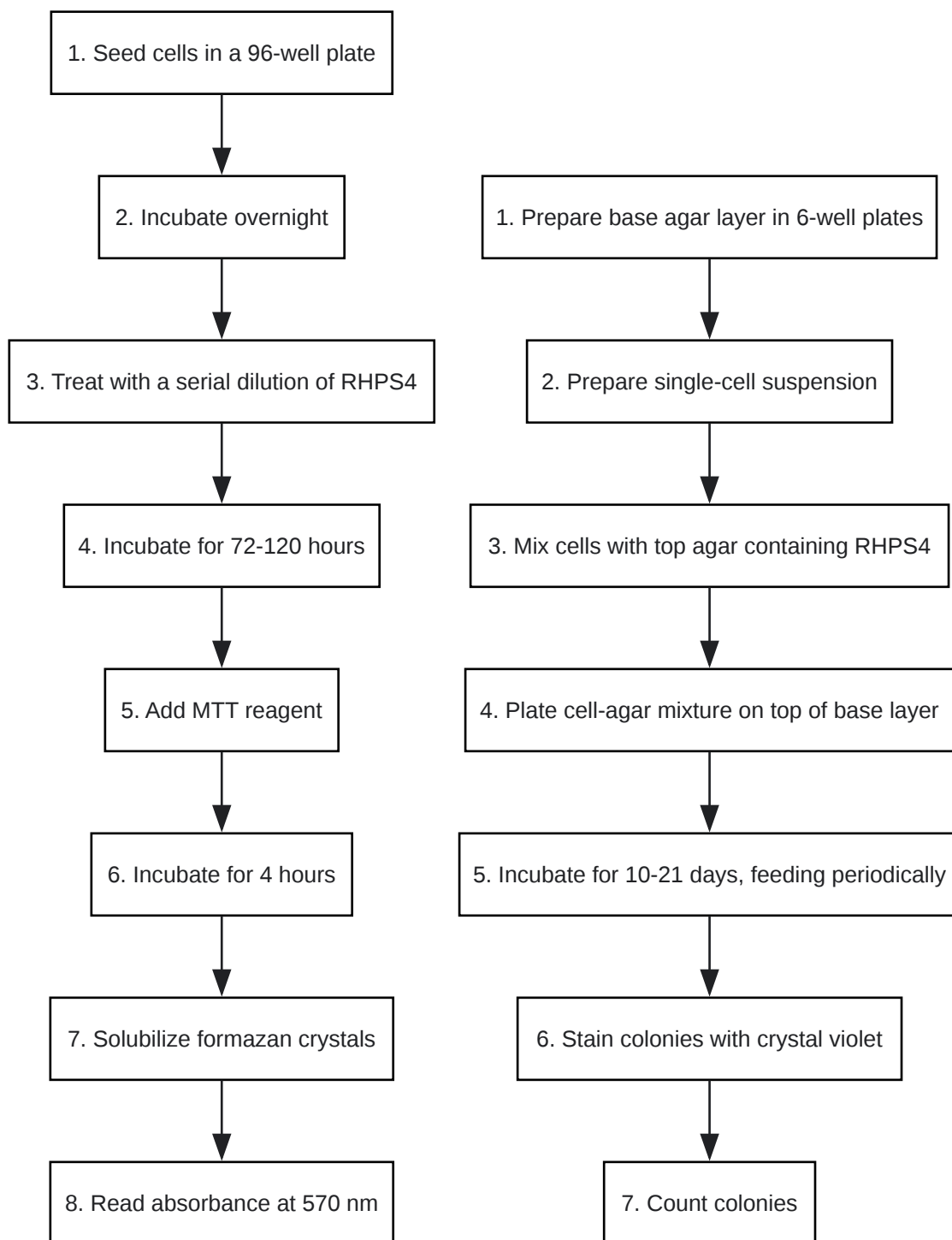
RHPS4, or 3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate, is a potent G-quadruplex (G4) ligand that exhibits significant anti-tumor activity. G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, notably present in telomeres and oncogene promoter regions. By stabilizing these structures, **RHPS4** effectively inhibits telomerase activity and disrupts telomere capping, leading to a DNA damage response and subsequent cell cycle arrest, senescence, or apoptosis in cancer cells.[1][2][3] These application notes provide detailed protocols for utilizing **RHPS4** in various cellular assays to investigate its mechanism of action and anti-proliferative effects.

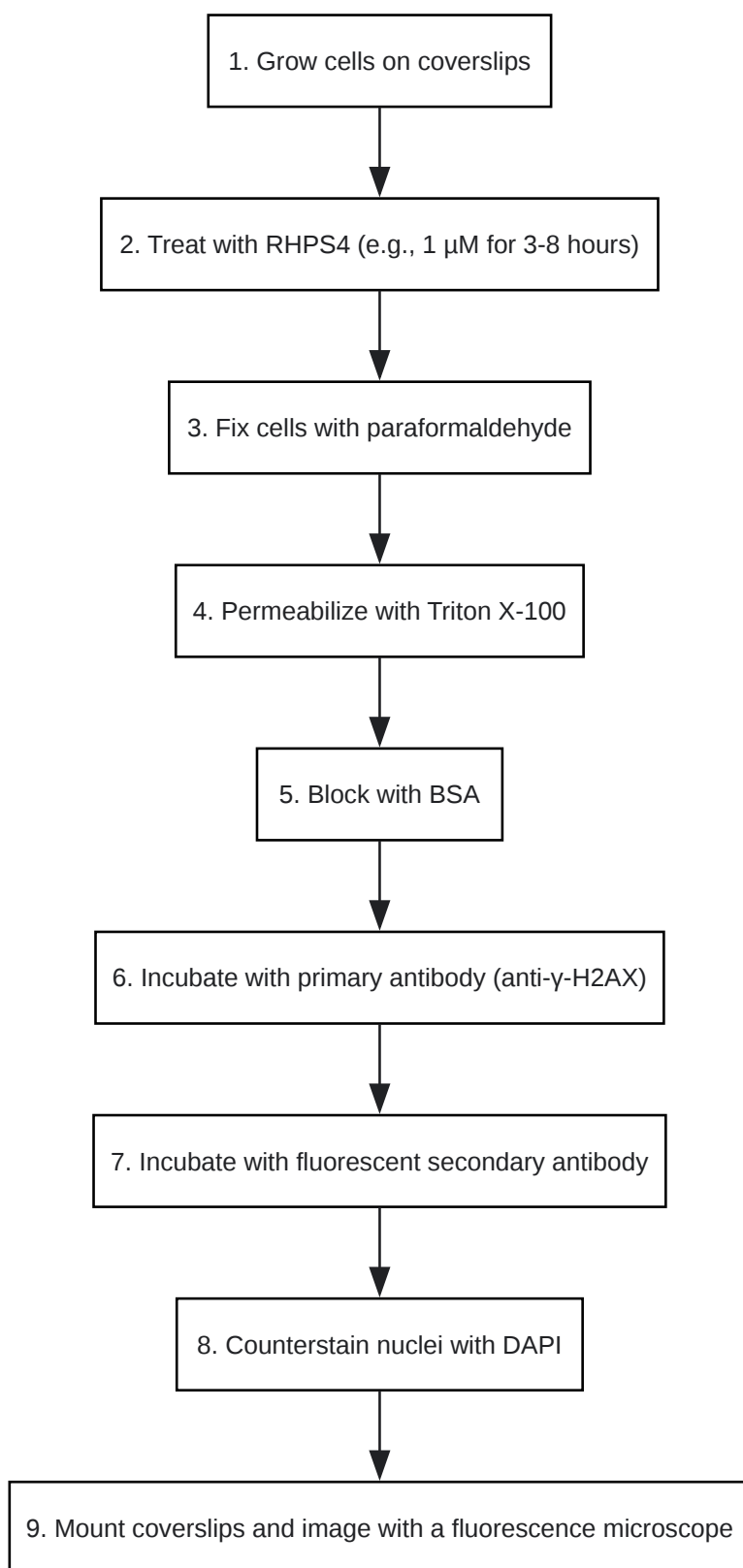
Mechanism of Action

RHPS4 exerts its biological effects primarily through the stabilization of G-quadruplex structures at the 3' single-stranded guanine-rich telomeric overhang.[1] This stabilization prevents the binding of telomerase, the enzyme responsible for maintaining telomere length in most cancer cells.[1] The stabilized G-quadruplex also leads to the displacement of the protective shelterin protein POT1, uncapping the telomere.[2][4] The exposed telomere is recognized as a DNA double-strand break (DSB), triggering a potent DNA damage response (DDR).[2][4][5] This response is characterized by the activation of the ATR kinase and the subsequent phosphorylation of H2AX (forming γ -H2AX) and the recruitment of other DDR factors such as RAD17 and 53BP1 to the telomeres, forming telomere dysfunction-induced foci

(TIFs).[2][4][5] The culmination of this telomere disruption is the inhibition of tumor cell growth and induction of apoptosis.[3][4]







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